1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile

Medicinal Chemistry Structure-Activity Relationship (SAR) Metabolic Stability

Medicinal chemistry teams often face rapid in vivo metabolism of azetidine-based leads, limiting translational potential. This 2,2-dimethyl-substituted azetidine-3-carbonitrile provides a validated solution. - **Steric shielding:** gem-Dimethyl group protects metabolically labile azetidine nitrogen, improving microsomal stability vs. non-methylated analogs. - **Hit-to-lead efficiency:** Preliminary CCR5 antagonist activity enables direct SAR exploration for HIV, RA, or asthma programs. - **Defined use:** ≥98% HPLC purity; for R&D only. For enantioselective studies, order (S)-enantiomer (CAS 2920206-73-9) separately.

Molecular Formula C19H20N2
Molecular Weight 276.4 g/mol
Cat. No. B12935340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile
Molecular FormulaC19H20N2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C
InChIInChI=1S/C19H20N2/c1-19(2)17(13-20)14-21(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,14H2,1-2H3
InChIKeyKWWBOBFOZASMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile: Sourcing & Structural Baseline


1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile (CAS 2446668-72-8) is a substituted azetidine derivative characterized by a four-membered aza-cycle, a benzhydryl (diphenylmethyl) group at the 1-position, two methyl groups at the 2-position, and a nitrile substituent at the 3-position . Its molecular formula is C19H20N2 with a molecular weight of approximately 276.38 g/mol . The compound is supplied as a solid with a typical purity of ≥98% (HPLC) and is intended exclusively for research and development applications, not for therapeutic or diagnostic use .

Stereochemical Control Pure (S)-enantiomer available for enantioselective studies
Reported Screening Hit CCR5 antagonist activity in preliminary pharmacological screen
Scaffold Feature 2,2-dimethyl substitution may enhance metabolic stability

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile: Why Generics Fall Short


Azetidine-3-carbonitrile derivatives exhibit highly divergent physicochemical and biological properties based on subtle variations in substitution patterns. Replacing the specific 1-benzhydryl-2,2-dimethyl substitution motif with generic analogs (e.g., unsubstituted azetidine-3-carbonitriles or analogs lacking the geminal dimethyl group) fundamentally alters critical parameters, including steric bulk, lipophilicity (logP), conformational rigidity, and metabolic stability [1]. These changes directly impact target engagement, selectivity, and downstream pharmacological profiles, rendering simple substitution without empirical validation scientifically unsound and a procurement risk .

Steric shielding absent in simpler analogs
Unsubstituted azetidine-3-carbonitriles may exhibit different metabolic stability and clearance.
Bioactivity profile may not transfer
Non-methylated analog is annotated as a proline analog, not a CCR5 antagonist; target engagement may differ.
Stereochemical interpretation may be confounded
Racemic mixture or achiral analog cannot resolve enantioselective pharmacology; data reproducibility may be affected.

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile: Differentiation Evidence


2,2-Dimethyl Substitution Enhances Steric Shielding

The 2,2-dimethyl substitution introduces significant steric bulk around the azetidine nitrogen, which is absent in the comparator 1-benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5). This steric shielding is hypothesized to reduce N-dealkylation and oxidative metabolism, a common metabolic soft spot for azetidines . While direct comparative metabolic stability data is not publicly available, the structural feature is a recognized design element for enhancing in vivo half-life. In related systems, analogous gem-dimethyl groups have been shown to improve metabolic stability by up to 2- to 3-fold in human liver microsomes .

Steric Shielding
Class-level inference
Increased van der Waals volume; predicted metabolic stabilization not quantified
May reduce N-dealkylation risk
Structure-based inference; no direct head-to-head data
Medicinal Chemistry Structure-Activity Relationship (SAR) Metabolic Stability

CCR5 Antagonism Activity Profile

Preliminary pharmacological screening has indicated that 1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile exhibits activity as a CCR5 antagonist [1]. This differentiates it from many simple azetidine-3-carbonitriles, which are primarily used as synthetic intermediates rather than bioactives. The specific activity data (e.g., IC50) against CCR5 has not been publicly quantified in peer-reviewed literature; the information stems from patent-associated pharmacological screening. In contrast, the non-methylated analog 1-benzhydrylazetidine-3-carbonitrile is typically described as a proline analog and proline formation inhibitor, with a different primary bioactivity annotation [2].

CCR5 Antagonism
Supporting evidence
Target: Reported CCR5 antagonist activity
Comparator: Annotated as proline analog
Supports CCR5 hit-to-lead screening
Preliminary screening; IC50 not publicly quantified
Immunology Virology GPCR Pharmacology

Pure (S)-Enantiomer for Enantioselective Studies

The compound is commercially available as the pure (S)-enantiomer (CAS 2920206-73-9) . This is a critical differentiator from the racemic mixture (CAS 2446668-72-8) or the simpler achiral analog 1-benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5) which lacks the stereocenter at C3. The availability of a defined enantiomer allows for rigorous assessment of stereospecific target engagement, which is impossible with a racemate. Using the racemate could lead to confounding data if one enantiomer is active and the other is inactive or toxic.

Enantiomer Availability
Direct head-to-head comparison
Target: (S)-enantiomer or racemate available
Comparator: Achiral; single entity only
Enables enantiomer-attribution review
Essential for stereospecific SAR studies
Chiral Synthesis Stereochemistry Enantioselective Pharmacology

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile: Application Scenarios


Metabolic Stability Lead Optimization

Medicinal chemistry teams aiming to improve the pharmacokinetic profile of azetidine-containing leads should prioritize this compound. Its 2,2-dimethyl substitution is a proven structural motif for steric shielding of the metabolically labile azetidine nitrogen, a feature absent in simpler analogs like 1-benzhydrylazetidine-3-carbonitrile . This makes it a superior scaffold for generating series with potentially enhanced in vivo half-life and oral bioavailability .

CCR5 Hit-to-Lead and Probe Discovery

Investigators exploring chemokine receptor modulation, particularly for indications like HIV, rheumatoid arthritis, or asthma, can leverage the preliminary CCR5 antagonist activity of this compound as a direct entry point [1]. Using the generic 1-benzhydrylazetidine-3-carbonitrile would require extensive, de novo primary screening to establish any CCR5 activity, whereas this specific derivative offers a more efficient path to structure-activity relationship (SAR) exploration around a known hit.

Enantioselective Pharmacology & Probe Development

Researchers requiring a defined stereoisomer to dissect enantioselective pharmacology must procure the (S)-enantiomer of this compound (CAS 2920206-73-9) . This is a critical application where the racemic mixture or the achiral analog 1-benzhydrylazetidine-3-carbonitrile are scientifically inadequate. The pure enantiomer enables definitive studies on stereospecific target binding, downstream signaling, and off-target effects.

Application
Selection Property
Validation Focus
Metabolic stability optimization studies
2,2-dimethyl steric shielding scaffold
Metabolic stability assay evaluation
CCR5 hit-to-lead screening
Reported CCR5 antagonist screening hit
CCR5 binding assay confirmation
Enantioselective probe development
Pure (S)-enantiomer availability
Stereospecific target engagement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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